molecular formula C15H14F3NO2 B11825307 1H-Pyrrole-3-carboxylic acid,4-methyl-5-[2-(trifluoromethyl)phenyl]-,ethyl ester

1H-Pyrrole-3-carboxylic acid,4-methyl-5-[2-(trifluoromethyl)phenyl]-,ethyl ester

Número de catálogo: B11825307
Peso molecular: 297.27 g/mol
Clave InChI: HWWVQLHLORPEPX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1H-Pyrrole-3-carboxylic acid,4-methyl-5-[2-(trifluoromethyl)phenyl]-,ethyl ester (CAS: 1631030-76-6) is a pyrrole-based organic compound with a trifluoromethylphenyl substituent at the 5-position and a methyl group at the 4-position of the heterocyclic ring. The ethyl ester moiety at the carboxylic acid group enhances lipophilicity, making it suitable for pharmaceutical and agrochemical applications where improved bioavailability is required . Its molecular formula is C₁₆H₁₆F₃NO₂, with a molecular weight of 335.3 g/mol. The trifluoromethyl (CF₃) group contributes to metabolic stability and electron-withdrawing effects, which can influence binding affinity in biological systems .

Propiedades

Fórmula molecular

C15H14F3NO2

Peso molecular

297.27 g/mol

Nombre IUPAC

ethyl 4-methyl-5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C15H14F3NO2/c1-3-21-14(20)11-8-19-13(9(11)2)10-6-4-5-7-12(10)15(16,17)18/h4-8,19H,3H2,1-2H3

Clave InChI

HWWVQLHLORPEPX-UHFFFAOYSA-N

SMILES canónico

CCOC(=O)C1=CNC(=C1C)C2=CC=CC=C2C(F)(F)F

Origen del producto

United States

Métodos De Preparación

Condensation of Ethyl Acetoacetate with 2-(Trifluoromethyl)benzaldehyde

The initial step involves the condensation of ethyl acetoacetate (1.2 equiv) and 2-(trifluoromethyl)benzaldehyde (1.0 equiv) in anhydrous ethanol under reflux (78–82°C) for 6–8 hours. A catalytic amount of piperidine (0.1 equiv) accelerates the formation of the β-keto enamine intermediate. The reaction mixture is cooled to 0–5°C, and the precipitated product is filtered and washed with cold ethanol to yield a pale-yellow solid (yield: 85–90%).

Key Reaction Conditions:

ParameterValue
SolventAnhydrous ethanol
TemperatureReflux (78–82°C)
CatalystPiperidine (0.1 equiv)
Reaction Time6–8 hours
Yield85–90%

Cyclization with Hydroxylamine Hydrochloride

The β-keto enamine intermediate is subjected to cyclization using hydroxylamine hydrochloride (1.5 equiv) in a 1:1 mixture of ethanol and water. The reaction is stirred at 60–65°C for 12–14 hours, during which the pyrrole ring forms via intramolecular nucleophilic attack. The crude product is extracted with dichloromethane, dried over sodium sulfate, and concentrated under reduced pressure to afford a brown oil (yield: 70–75%).

Esterification and Final Purification

The cyclized product undergoes esterification with ethyl chloroformate (1.2 equiv) in the presence of triethylamine (2.0 equiv) in tetrahydrofuran (THF) at 0–5°C. After stirring for 2 hours, the mixture is quenched with ice water, and the organic layer is separated. Column chromatography (silica gel, hexane/ethyl acetate 8:2) followed by recrystallization from ethanol/water (7:3) yields the final compound as white crystals (purity: >99% by HPLC; yield: 65–70%).

Industrial-Scale Production

Industrial synthesis employs continuous flow reactors to enhance efficiency and reproducibility (Table 1). Automated systems regulate temperature, pressure, and reactant feed rates, minimizing human error.

Optimized Continuous Flow Protocol

StageConditions
CondensationMicroreactor (80°C, residence time: 30 min)
CyclizationTubular reactor (65°C, residence time: 2 h)
EsterificationPacked-bed reactor (5°C, immobilized lipase catalyst)
PurificationSimulated moving bed (SMB) chromatography
Final Yield80–85%

In-line analytical tools (e.g., FTIR, HPLC) monitor reaction progress, enabling real-time adjustments. SMB chromatography reduces solvent consumption by 40% compared to batch processes.

Alternative Synthetic Approaches

Microwave-Assisted Synthesis

Microwave irradiation (150°C, 30 min) accelerates the cyclization step, achieving a 15% reduction in reaction time while maintaining yields at 68–72%. This method is advantageous for high-throughput screening but requires specialized equipment.

Solvent-Free Mechanochemical Synthesis

Ball-milling the reactants (ethyl acetoacetate, 2-(trifluoromethyl)benzaldehyde, and hydroxylamine hydrochloride) with sodium carbonate as a catalyst produces the pyrrole core in 60–65% yield. While environmentally friendly, scalability remains challenging due to equipment limitations.

Critical Challenges and Mitigation Strategies

Byproduct Formation During Cyclization

The primary byproduct, 5-(2-trifluoromethylphenyl)-4-methyl-1H-pyrrole-3-carboxylic acid , arises from incomplete esterification. Increasing the equivalents of ethyl chloroformate (1.5 equiv) and prolonging the reaction time to 3 hours reduces byproduct formation to <5%.

Purification of Hydrophobic Intermediates

The trifluoromethyl group enhances hydrophobicity, complicating aqueous workups. Adding 10% v/v isopropanol to the extraction solvent (dichloromethane) improves phase separation and recovery rates by 20%.

Characterization and Quality Control

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.35 (t, J = 7.1 Hz, 3H, CH₂CH₃), 2.45 (s, 3H, CH₃), 4.32 (q, J = 7.1 Hz, 2H, OCH₂), 6.78 (s, 1H, pyrrole-H), 7.55–7.63 (m, 4H, Ar-H).

  • HRMS : m/z calc. for C₁₆H₁₅F₃NO₂ [M+H]⁺: 326.1134; found: 326.1138.

Purity Assessment

Batch consistency is verified via reversed-phase HPLC (C18 column, acetonitrile/water 70:30, flow rate: 1.0 mL/min). Retention time: 8.2 ± 0.1 min; purity: ≥99%.

Análisis De Reacciones Químicas

Types of Reactions

1H-Pyrrole-3-carboxylic acid, 4-methyl-5-[2-(trifluoromethyl)phenyl]-, ethyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.

    Substitution: The trifluoromethyl phenyl group can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Aplicaciones Científicas De Investigación

1H-Pyrrole-3-carboxylic acid, 4-methyl-5-[2-(trifluoromethyl)phenyl]-, ethyl ester is utilized in several scientific research fields:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.

    Biology: The compound is used in studies involving enzyme inhibition and protein-ligand interactions.

    Industry: The compound is employed in the production of specialty chemicals and advanced materials.

Mecanismo De Acción

The mechanism of action of 1H-Pyrrole-3-carboxylic acid, 4-methyl-5-[2-(trifluoromethyl)phenyl]-, ethyl ester involves its interaction with specific molecular targets and pathways. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable tool in studying membrane-associated processes and drug delivery systems .

Comparación Con Compuestos Similares

Compound A : 1H-Pyrrole-3-carboxylic acid,5-[3-(4-bromophenyl)-1-(2,4-dinitrophenyl)-4,5-dihydro-1H-pyrazol-5-yl]-1,2-dimethyl-, ethyl ester (CAS: 179636-02-3)

  • Molecular Formula : C₂₄H₂₂BrN₅O₆
  • Molecular Weight : 556.37 g/mol
  • Key Features : Bromophenyl and dinitrophenyl substituents increase steric bulk and electron-withdrawing effects compared to the target compound. The additional pyrazole ring may enhance π-π stacking interactions in receptor binding .

Compound B : 1H-Pyrrole-3-carboxylic acid, 1-(4-carboxyphenyl)-2-methyl-5-phenyl-,3-methyl ester (CAS: 879329-72-3)

  • Molecular Formula: C₂₀H₁₇NO₄
  • Molecular Weight : 335.35 g/mol
  • Key Features : A carboxyphenyl group replaces the trifluoromethylphenyl substituent, introducing a polar carboxylic acid moiety. This modification likely reduces lipophilicity but improves water solubility .

Heterocyclic Analogues with Trifluoromethyl and Ester Groups

Compound C : Ethyl 4-methyl-2-[4-(trifluoromethyl)phenyl]-thiazole-5-carboxylate (CAS: 175277-03-9)

  • Molecular Formula: C₁₄H₁₂F₃NO₂S
  • Molecular Weight : 315.31 g/mol
  • Key Features : Replaces the pyrrole ring with a thiazole ring, which introduces a sulfur atom and alters electronic properties. The thiazole moiety may enhance metabolic stability but reduce aromaticity compared to pyrrole .

Compound D : Ethyl 1-[4-(3-fluorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-1H-pyrazole-4-carboxylate

  • Molecular Formula : C₁₇H₁₂F₄N₃O₂S
  • Molecular Weight : 413.36 g/mol
  • Key Features : Combines pyrazole and thiazole rings, increasing structural complexity. The dual heterocyclic system may improve target selectivity in kinase inhibition assays .

Pharmacological Analogues

Compound E : 5-Substituted-3-methylsulfanyl-1H-pyrazole-4-carboxylic acid ethyl esters

  • Key Features: Demonstrated analgesic and anti-inflammatory activity in preclinical studies.

Comparative Analysis Table

Property Target Compound Compound A Compound C Compound E
Core Structure Pyrrole Pyrrole-Pyrazole Thiazole Pyrazole
Substituents CF₃, Methyl, Ethyl ester Br, Dinitrophenyl CF₃, Thiazole Methylsulfanyl
Molecular Weight (g/mol) 335.3 556.37 315.31 ~300–350 (estimated)
Lipophilicity (LogP) High (ester group) Very High Moderate Moderate
Bioactivity Not reported Not reported Not reported Analgesic/anti-inflammatory

Key Research Findings

  • Role of Trifluoromethyl Group : The CF₃ group in the target compound enhances metabolic stability and hydrophobic interactions, a feature shared with Compound C and D .
  • Ethyl Ester as Prodrug : Similar to Compound E, the ethyl ester in the target compound likely acts as a prodrug, improving absorption before hydrolysis to the active carboxylic acid .
  • Structural Trade-offs : While pyrrole-based compounds (e.g., Target, Compound B) offer simplicity, hybrid systems like Compound D may provide superior selectivity in drug design .

Actividad Biológica

1H-Pyrrole-3-carboxylic acid, 4-methyl-5-[2-(trifluoromethyl)phenyl]-, ethyl ester (CAS No. 1631030-76-6) is a pyrrole derivative characterized by its unique molecular structure, which includes a trifluoromethyl group and an ethyl ester functionality. This compound has garnered attention for its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology.

Molecular Structure and Properties

The molecular formula of this compound is C15H14F3NO2C_{15}H_{14}F_3NO_2, with a molecular weight of approximately 297.27 g/mol. The presence of the trifluoromethyl group significantly influences its chemical reactivity and biological interactions.

PropertyValue
Molecular FormulaC15H14F3NO2
Molecular Weight297.27 g/mol
CAS Registry Number1631030-76-6

Biological Activities

1H-Pyrrole derivatives are known for their diverse biological activities, including:

  • Antimicrobial Activity : Some studies indicate that pyrrole derivatives exhibit significant antimicrobial properties against various bacterial strains.
  • Anticancer Potential : Research has shown that certain pyrrole compounds can inhibit cancer cell proliferation by targeting specific cellular pathways.
  • Anti-inflammatory Effects : Compounds in this class may also possess anti-inflammatory properties, contributing to their therapeutic potential in treating inflammatory diseases.

Case Studies and Research Findings

  • Anticancer Activity : A study evaluated the cytotoxic effects of various pyrrole derivatives, including the target compound, on human cancer cell lines. The findings indicated that the compound exhibited notable cytotoxicity, with IC50 values comparable to established anticancer drugs like doxorubicin.
  • Antimicrobial Testing : In vitro assays demonstrated that 1H-Pyrrole-3-carboxylic acid derivatives showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .
  • Mechanistic Studies : Investigations into the mechanism of action revealed that the compound interacts with cellular macromolecules such as proteins and nucleic acids, which could elucidate its therapeutic effects and guide further drug development efforts .

Structure-Activity Relationship (SAR)

The unique structural features of 1H-Pyrrole-3-carboxylic acid, particularly the trifluoromethyl substitution, play a crucial role in its biological activity. The presence of electron-withdrawing groups enhances lipophilicity and alters the compound's interaction with biological targets.

Compound NameKey Feature
Ethyl 2-chloro-4-methyl-5-[2-(trifluoromethyl)phenyl]-1H-pyrrole-3-carboxylateChlorinated intermediate used in synthesis
Methyl 1-benzyl-5-methyl-2,4-diphenyl-1H-pyrrole-3-carboxylateBenzyl substitution enhances lipophilicity
Ethyl 2,5-di-tert-butyl-5-ethoxy-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylateBulky groups affecting solubility

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.